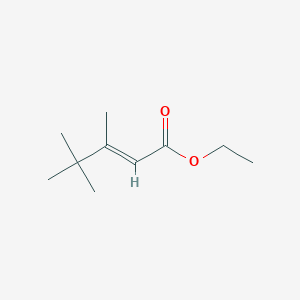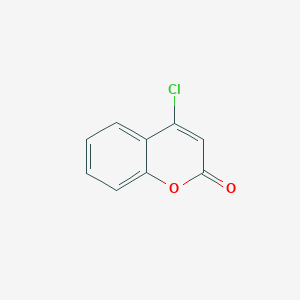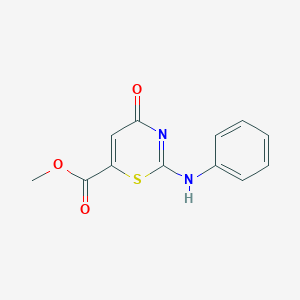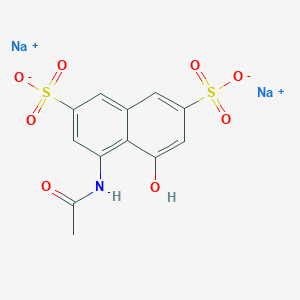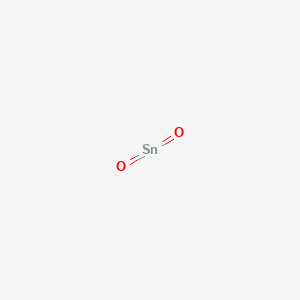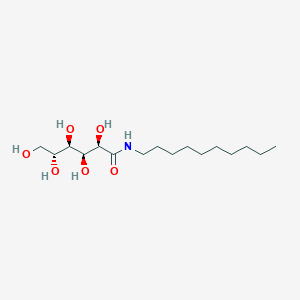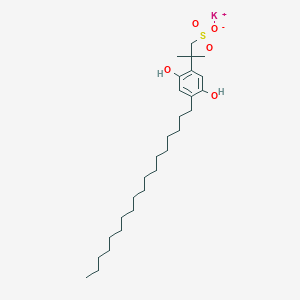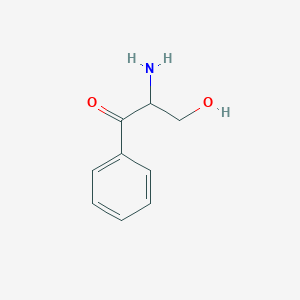![molecular formula C5H6N6 B096241 [1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine CAS No. 19195-48-3](/img/structure/B96241.png)
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine, commonly known as TPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPD is a versatile molecule that exhibits various biological activities, making it a promising candidate for drug development.
作用机制
TPD exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. TPD has also been shown to bind to the GABA-A receptor, leading to the activation of inhibitory neurotransmission.
生化和生理效应
TPD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPD has also been shown to increase the levels of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of using TPD in lab experiments is its versatility. TPD exhibits various biological activities, making it a useful tool for studying different molecular targets. However, one of the limitations of using TPD is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on TPD. One potential area of research is the development of TPD-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential area of research is the development of TPD-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of TPD.
合成方法
TPD can be synthesized using various methods, including the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-carboxylic acid or its derivatives. Another method involves the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-thiol. Both methods result in the formation of TPD with high yields.
科学研究应用
TPD has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. TPD has also been shown to possess potent analgesic and anti-convulsant properties.
属性
CAS 编号 |
19195-48-3 |
|---|---|
产品名称 |
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine |
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[4,3-b]pyridazine-3,6-diamine |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,6,10)(H2,7,9) |
InChI 键 |
JJNGRGGTMWDXDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NN=C(N2N=C1N)N |
规范 SMILES |
C1=CC2=NN=C(N2N=C1N)N |
同义词 |
1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




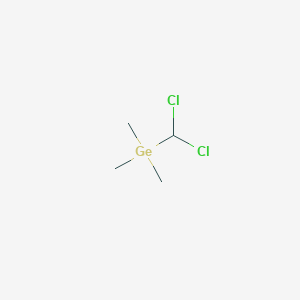
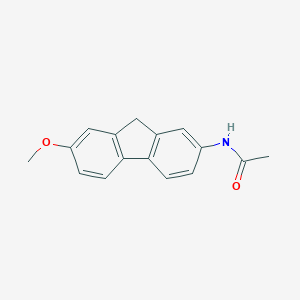
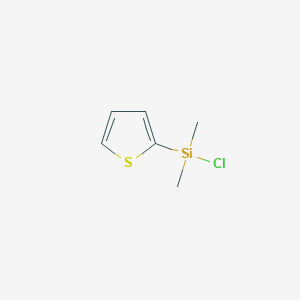
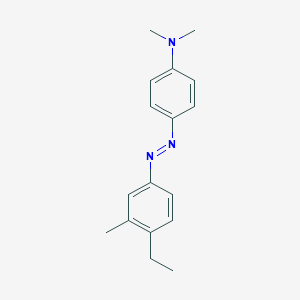
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
